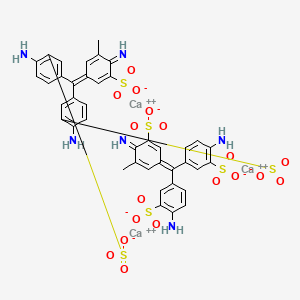
Acid Fuchsin xcalcium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acid Fuchsin xcalcium salt typically involves the sulfonation of triaminotriphenylmethane. This process includes the reaction of aniline derivatives with sulfuric acid under controlled conditions to introduce sulfonic acid groups into the aromatic rings .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Acid Fuchsin xcalcium salt undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s color properties, making it useful for various staining techniques.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome .
Major Products Formed
The major products formed from these reactions include modified dye molecules with altered staining properties, which can be tailored for specific applications in biological and chemical research .
Aplicaciones Científicas De Investigación
Acid Fuchsin xcalcium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in histological staining to differentiate between different tissue types.
Medicine: Utilized in diagnostic assays and staining of blood smears.
Industry: Applied in the textile industry for dyeing fabrics and in the food industry as a colorant
Mecanismo De Acción
The mechanism of action of Acid Fuchsin xcalcium salt involves its ability to bind to specific cellular components, such as proteins and nucleic acids. The dye’s sulfonic acid groups interact with positively charged sites on these molecules, resulting in the formation of stable complexes that exhibit distinct colors. This property makes it an effective staining agent for various biological samples .
Comparación Con Compuestos Similares
Similar Compounds
Basic Fuchsin: Another triaminotriphenylmethane dye, but with different staining properties.
Safranin: A basic dye used for counterstaining in histology.
Crystal Violet: A triphenylmethane dye used in Gram staining of bacteria
Uniqueness
Acid Fuchsin xcalcium salt is unique due to its strong affinity for connective tissues and its ability to stain multiple cellular components simultaneously. This makes it particularly valuable in complex staining protocols where differentiation between various tissue types is required .
Propiedades
Fórmula molecular |
C40H32Ca3N6O18S6 |
|---|---|
Peso molecular |
1197.3 g/mol |
Nombre IUPAC |
tricalcium;3-[bis(4-amino-3-sulfonatophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate |
InChI |
InChI=1S/2C20H19N3O9S3.3Ca/c2*1-10-6-13(9-18(20(10)23)35(30,31)32)19(11-2-4-14(21)16(7-11)33(24,25)26)12-3-5-15(22)17(8-12)34(27,28)29;;;/h2*2-9,23H,21-22H2,1H3,(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;;3*+2/p-6 |
Clave InChI |
KNPNTOHIIWJPNE-UHFFFAOYSA-H |
SMILES canónico |
CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)[O-])C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=N)S(=O)(=O)[O-].CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)[O-])C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=N)S(=O)(=O)[O-].[Ca+2].[Ca+2].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


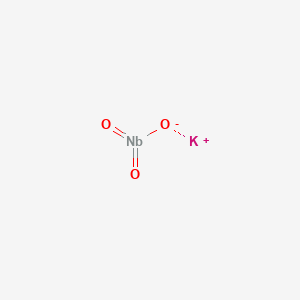
![5-(pyridin-3-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12509242.png)
![N-{1-[2-(diphenylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12509248.png)
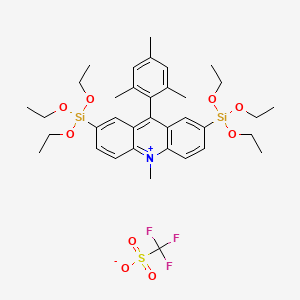
![N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B12509256.png)
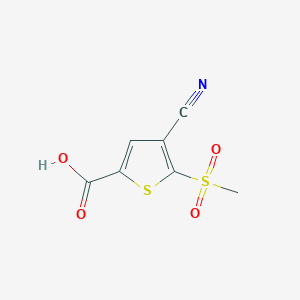
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid](/img/structure/B12509273.png)
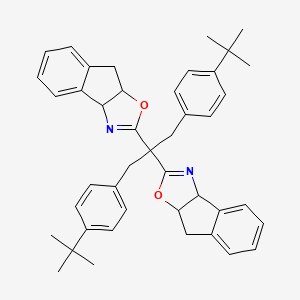

![tert-Butyl 1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B12509294.png)



![(+)-5,5'-Bis(dicyclohexylphosphino)-4,4'-bibenzo[d][1,3]dioxole](/img/structure/B12509318.png)
